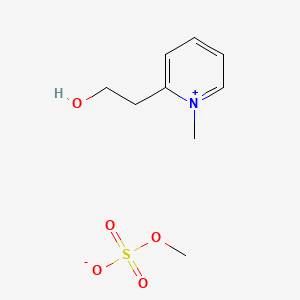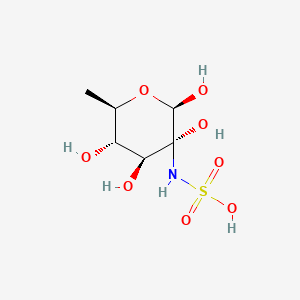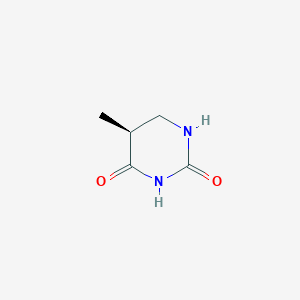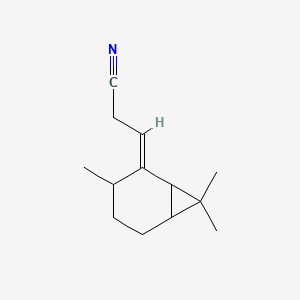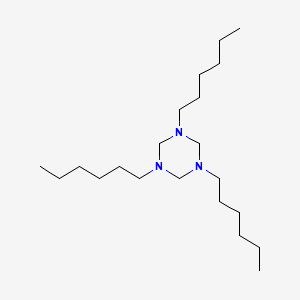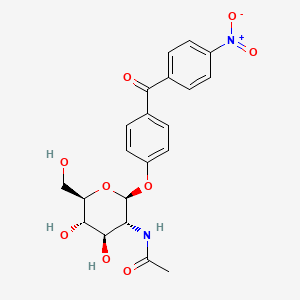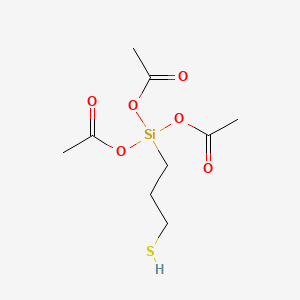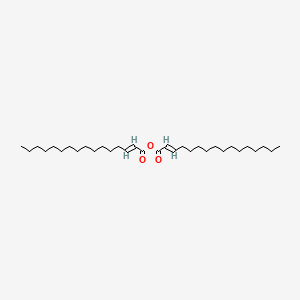
2-Hexadecenoic acid, anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecenoic acid, anhydride is an organic compound derived from 2-Hexadecenoic acid. It is a type of acid anhydride, which is characterized by having two acyl groups bonded to the same oxygen atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexadecenoic acid, anhydride can be synthesized through the reaction of 2-Hexadecenoic acid with a dehydrating agent. Common dehydrating agents include phosphorus pentoxide (P4O10) and acetic anhydride. The reaction typically involves heating the mixture to remove water and form the anhydride.
Industrial Production Methods
Industrial production of this compound often involves the use of acid chlorides and carboxylate salts. For example, the reaction of 2-Hexadecenoic acid chloride with sodium 2-Hexadecenoate can produce the anhydride. This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Hexadecenoic acid, anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-Hexadecenoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Water, mild acidic or basic conditions.
Alcoholysis: Alcohols, often in the presence of a catalyst like pyridine.
Aminolysis: Amines, typically at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), under anhydrous conditions.
Major Products Formed
Hydrolysis: 2-Hexadecenoic acid.
Alcoholysis: Esters of 2-Hexadecenoic acid.
Aminolysis: Amides of 2-Hexadecenoic acid.
Reduction: Primary alcohols derived from 2-Hexadecenoic acid.
Scientific Research Applications
2-Hexadecenoic acid, anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form esters, amides, and other derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hexadecenoic acid, anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive and can be attacked by nucleophiles such as water, alcohols, and amines. This leads to the formation of various products, including acids, esters, and amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
2-Hexadecenoic acid, anhydride can be compared with other acid anhydrides, such as:
Acetic anhydride: Commonly used in acetylation reactions.
Maleic anhydride: Used in the production of resins and as a dienophile in Diels-Alder reactions.
Succinic anhydride: Utilized in the synthesis of pharmaceuticals and as a curing agent for epoxy resins.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized applications in organic synthesis and research.
Properties
CAS No. |
71520-00-8 |
|---|---|
Molecular Formula |
C32H58O3 |
Molecular Weight |
490.8 g/mol |
IUPAC Name |
[(E)-hexadec-2-enoyl] (E)-hexadec-2-enoate |
InChI |
InChI=1S/C32H58O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30H,3-26H2,1-2H3/b29-27+,30-28+ |
InChI Key |
CFJSABLFNNINIE-QAVVBOBSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(=O)OC(=O)/C=C/CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)OC(=O)C=CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


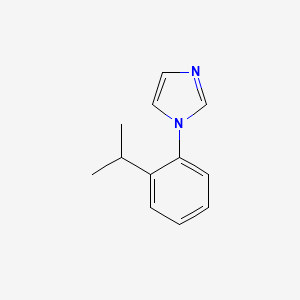
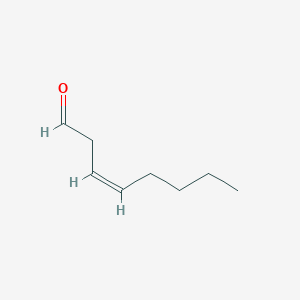

![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

